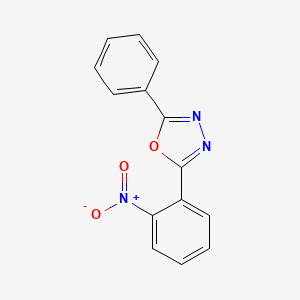
Phenyl benzenesulfinyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl benzenesulfinyl sulfone is an organic compound with the molecular formula C₁₂H₁₀O₃S₂ and a molecular weight of 266.336 g/mol . This compound is characterized by the presence of a sulfone group (SO₂) and a sulfinyl group (SO) attached to a phenyl ring. It is a versatile compound with significant applications in organic synthesis and various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl benzenesulfinyl sulfone can be synthesized through the oxidation of sulfides. One common method involves the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of catalysts such as tantalum carbide or niobium carbide . Another method employs urea-hydrogen peroxide and phthalic anhydride in ethyl acetate, which provides an environmentally benign oxidation process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using efficient and recyclable catalysts. The use of organocatalysts like 2,2,2-trifluoroacetophenone has been reported to enable selective synthesis of sulfones from sulfides .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl benzenesulfinyl sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of sulfones to sulfides under specific conditions.
Substitution: Nucleophilic substitution reactions where the sulfone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, urea-hydrogen peroxide, and phthalic anhydride.
Catalysts: Tantalum carbide, niobium carbide, and 2,2,2-trifluoroacetophenone.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted sulfones, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Phenyl benzenesulfinyl sulfone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of phenyl benzenesulfinyl sulfone involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes by forming covalent bonds with active site residues . The sulfone group is known to enhance the binding affinity and prolong the interaction time with target enzymes .
Comparaison Avec Des Composés Similaires
Phenyl benzenesulfinyl sulfone can be compared with other similar compounds such as:
Phenyl sulfonylacetophenone: Used in synthetic organic chemistry for the formation of heterocycles.
Vinyl sulfones: Known for their reactivity with thiols and use as enzyme inhibitors.
Aromatic disulfides and sulfoxides: Commonly used in various oxidation and reduction reactions.
This compound stands out due to its unique combination of sulfone and sulfinyl groups, which provide distinct reactivity and versatility in chemical transformations.
Propriétés
Numéro CAS |
784-81-6 |
|---|---|
Formule moléculaire |
C12H10O3S2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
benzenesulfonylsulfinylbenzene |
InChI |
InChI=1S/C12H10O3S2/c13-16(11-7-3-1-4-8-11)17(14,15)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
GCYFEGKYSQLZAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)



![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)

![3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid](/img/structure/B14744524.png)
![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)

![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)



![3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14744579.png)
